3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 5 and a 4-chlorophenyl group at position 2. This compound is recognized for its role as a precursor in synthesizing bioactive molecules, including antibiotics and enzyme inhibitors . Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of 237.64 g/mol. The compound is commercially available (CAS: 23598-72-3) and has been utilized in research settings for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLFMSGZBNUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363381 | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-87-5 | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91182-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Steps:
Formation of Benzohydroxamoyl Chloride: Starting from 4-chlorobenzaldehyde, the corresponding aldoxime is prepared by reaction with hydroxylamine. This aldoxime is then converted to the benzohydroxamoyl chloride derivative by chlorination.
Condensation with β-Keto Ester: The benzohydroxamoyl chloride is condensed with methyl or ethyl acetoacetate in the presence of a base such as triethylamine. This step forms the isoxazole ring system with an ester group at the 4-position.
Hydrolysis to Carboxylic Acid: The ester is hydrolyzed under basic conditions (e.g., potassium hydroxide) to yield the free carboxylic acid.
Purification: The product is isolated and purified, often by crystallization.
Detailed Preparation Method Based on Patent Processes
A representative and authoritative process is described in US Patent 3466296A, which outlines preparation methods for 3,5-disubstituted isoxazole-4-carboxylates and acids:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-chlorobenzohydroxamoyl chloride | Chlorination of 4-chlorobenzaldoxime with chlorine or appropriate chlorinating agents | Aldoxime prepared from 4-chlorobenzaldehyde and hydroxylamine |
| 2 | Condensation with methyl acetoacetate | Methyl acetoacetate, triethylamine, inert dehydrating agent (e.g., anhydrous magnesium sulfate), solvent (e.g., tetrahydrofuran), room temperature to mild heating | Triethylamine acts as base to facilitate condensation; molecular sieves or anhydrous salts remove water to drive reaction |
| 3 | Hydrolysis of methyl ester to acid | Potassium hydroxide in aqueous ethanol or methanol, reflux | Converts methyl ester to carboxylic acid |
| 4 | Isolation and purification | Acidification, filtration, recrystallization | Yields pure 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid |
This process is adaptable to various substituted benzohydroxamoyl chlorides, including 4-chloro derivatives, and typically provides good yields and purity.
Alternative Synthetic Routes
Other synthetic routes involve:
Cyclization from o-chlorobenzonitrile and acetylacetone: Reaction of 2-chlorobenzonitrile with acetylacetone in the presence of sodium ethoxide base forms the isoxazole ring by cyclization, followed by further functionalization to introduce the carboxylic acid group. This method is less commonly used for the 4-chlorophenyl derivative but is documented for related isomers.
Use of bis(trichloromethyl) carbonate: This reagent can be employed in industrial synthesis as a safer alternative to phosphorus oxychloride for converting 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid derivatives into the target compound, improving yield and reducing toxic by-products.
Reaction Conditions and Optimization
Base Selection: Triethylamine is the preferred base for condensation reactions due to its moderate basicity and ability to scavenge hydrochloric acid formed during condensation.
Dehydrating Agents: Use of anhydrous magnesium sulfate or molecular sieves is critical to remove water formed during condensation, driving the equilibrium toward product formation.
Temperature Control: Mild heating (room temperature to 60°C) is generally sufficient; excessive heat may lead to by-products.
Hydrolysis Conditions: Basic hydrolysis with potassium hydroxide is efficient and typically performed under reflux to ensure complete conversion of ester to acid.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents | Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|---|
| Aldoxime Formation | Aldehyde + Hydroxylamine | 4-Chlorobenzaldehyde, NH₂OH·HCl, NaOH | Aqueous, 60°C | ~85 | Formation of 4-chlorobenzaldoxime |
| Chlorination | Oxime to hydroxamoyl chloride | Cl₂ or SOCl₂ | Anhydrous solvent, low temp | Variable | Formation of 4-chlorobenzohydroxamoyl chloride |
| Condensation | Hydroxamoyl chloride + β-keto ester | Methyl acetoacetate, triethylamine, MgSO₄ | THF or similar, RT to 50°C | 70-90 | Formation of methyl ester isoxazole |
| Hydrolysis | Ester to acid | KOH, aqueous EtOH, reflux | >90 | Conversion to carboxylic acid |
Research Findings and Industrial Relevance
The condensation-hydrolysis route is widely accepted for its reliability and scalability, making it suitable for industrial production of this compound.
Use of inert dehydrating agents and careful temperature control minimizes side reactions and improves purity.
Alternative methods using bis(trichloromethyl) carbonate and other reagents have been developed to improve safety and yield, particularly in large-scale synthesis.
The compound’s derivatives have shown biological activities, encouraging the development of efficient synthetic methods.
Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid has been investigated for its potential as a therapeutic agent in various medical conditions:
- Anticancer Activity : Studies have demonstrated its cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 20.3 |
| A549 (lung cancer) | 12.7 |
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound has shown promise in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains:
- Effective Against :
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values have been recorded, highlighting its potential as an antimicrobial agent .
Antioxidant Properties
A notable study assessed the antioxidant capacity of this compound using models such as C. elegans and human fibroblasts. The findings revealed:
- C. elegans : Significant lifespan extension attributed to reduced oxidative stress.
- Human Fibroblasts : Decreased markers of oxidative damage upon treatment with the compound.
These results underscore its potential as a therapeutic agent for age-related diseases .
Industrial Applications
In addition to its research applications, this compound is utilized in the following industrial contexts:
- Agrochemicals : The compound serves as a precursor for developing agrochemicals, contributing to agricultural productivity.
- Dyes and Pigments : It is also used in synthesizing dyes and pigments due to its stable chemical structure.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various isoxazole derivatives, including this compound. The study found that modifications to the isoxazole ring significantly affected cytotoxicity against different cancer cell lines, paving the way for developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
In a clinical microbiology study, researchers tested the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics, particularly against strains resistant to conventional treatments .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid differ primarily in the substituents on the phenyl ring or the isoxazole scaffold. These variations significantly influence their physicochemical properties, bioactivity, and industrial applications. Below is a systematic comparison:
Substituent Modifications on the Phenyl Ring
Modifications on the Isoxazole Core
Research Findings and Industrial Relevance
- Bioactivity : The 4-chlorophenyl derivative exhibits moderate inhibition of cyclooxygenase-2 (COX-2), while the 2,6-dichloro analog shows enhanced activity due to hydrophobic interactions with enzyme pockets .
- Safety : Derivatives like the 2-chloro-6-fluoro variant are classified as irritants under GHS guidelines, necessitating careful handling .
Biological Activity
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant findings from various studies.
Chemical Structure
The compound features a chlorophenyl group attached to a methylisoxazole ring, with a carboxylic acid functional group. This structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The carboxylic acid moiety can engage in hydrogen bonding, enhancing the compound's binding affinity to target proteins. Additionally, the isoxazole ring may act as a bioisostere, mimicking natural substrates and interfering with enzyme activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism underlines its potential use in managing inflammatory conditions.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Study on Anti-inflammatory Activity
In another study focusing on inflammation, the compound was tested in a model of acute inflammation. Results indicated a dose-dependent reduction in edema formation, supporting its potential as an anti-inflammatory agent.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
Q & A
Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves two key steps:
Isoxazole Ring Formation : Cyclization via nitrile oxide intermediates reacting with alkynes (e.g., 4-chlorobenzonitrile derivatives).
Carboxylic Acid Introduction : Post-cyclization carboxylation using reagents like CO₂ under basic conditions or oxidation of methyl esters.
Purification often employs recrystallization or column chromatography to achieve >95% purity .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths (e.g., C–O: ~1.36 Å, C–N: ~1.30 Å) and torsion angles to validate the isoxazole core .
- NMR : NMR shows characteristic signals: δ 2.5 ppm (methyl group), δ 7.3–7.6 ppm (chlorophenyl protons). NMR confirms the carboxylic acid carbonyl at ~170 ppm .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O of carboxylic acid) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. The carboxylic acid group is prone to hygroscopic degradation; use desiccants like silica gel. Avoid prolonged exposure to bases to prevent deprotonation or decarboxylation .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for biaryl derivatives of this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/THF (1:1) at 80°C improves cross-coupling efficiency.
- Base Optimization : Use K₂CO₃ to maintain pH 9–10, minimizing side reactions.
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 3:1). Yields >70% are achievable with aryl boronic acids bearing electron-withdrawing groups .
Q. What strategies resolve discrepancies between computational and experimental reactivity data?
- Methodological Answer :
- DFT Calculations : Compare HOMO-LUMO gaps (e.g., HOMO: −6.5 eV, LUMO: −1.8 eV) to predict electrophilic attack sites.
- Experimental Validation : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Discrepancies may arise from solvent polarity or steric effects not modeled computationally .
Q. How can competing side reactions during nucleophilic aromatic substitution be mitigated?
- Methodological Answer :
- Directing Groups : Introduce –NO₂ or –SO₃H meta to the chlorine atom to enhance regioselectivity.
- Protection of Carboxylic Acid : Convert to methyl ester temporarily to reduce electron-withdrawing effects.
- Temperature Control : Reactions at 50°C in DMSO minimize hydrolysis of the isoxazole ring .
Q. What analytical methods distinguish polymorphic forms of this compound?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.3°) to identify polymorphs.
- Differential Scanning Calorimetry (DSC) : Detect melting point variations (e.g., Form I: 165°C, Form II: 158°C).
- Variable-Temperature Crystallography : Resolves thermal expansion coefficients to assess stability .
Q. How do bioactivity discrepancies between in vitro and in vivo studies arise?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsome degradation (e.g., t₁/₂ < 30 min indicates rapid clearance).
- Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability.
- Target Engagement : Validate via Western blot (e.g., inhibition of COX-2 or TNF-α in murine models) .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial activity: How to reconcile data?
- Methodological Answer :
- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains. MIC values may vary from 8 µg/mL to >64 µg/mL due to efflux pumps.
- Check Assay Conditions : Ensure consistent pH (7.4) and incubation time (18–24 hrs). Contradictions often stem from agar dilution vs. broth microdilution methods .
Q. Divergent cytotoxicity results in cancer cell lines: What factors contribute?
- Methodological Answer :
- Cell Line Variability : Compare IC₅₀ in HeLa (~15 µM) vs. MCF-7 (>50 µM) cells. Use flow cytometry to quantify apoptosis (Annexin V/PI staining).
- ROS Modulation : Measure intracellular ROS levels (DCFH-DA assay); discrepancies may link to antioxidant defense mechanisms in certain lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
